molecular formula C11H7ClN2O2 B14872940 3-Chloro-[2,4'-bipyridine]-5-carboxylic acid

3-Chloro-[2,4'-bipyridine]-5-carboxylic acid

Cat. No.: B14872940
M. Wt: 234.64 g/mol
InChI Key: KFARCXAAVDDOFV-UHFFFAOYSA-N
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Description

3-Chloro-[2,4’-bipyridine]-5-carboxylic acid is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. These compounds are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-[2,4’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms a carbon-carbon bond between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 3-Chloro-[2,4’-bipyridine]-5-carboxylic acid, often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification through crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-[2,4’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of bipyridine N-oxides, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-[2,4’-bipyridine]-5-carboxylic acid involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings can form strong bonds with metal centers, which can alter the electronic properties of the metal and enhance its catalytic activity . This coordination can also affect the reactivity of the compound, making it useful in various chemical transformations.

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

5-chloro-6-pyridin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H7ClN2O2/c12-9-5-8(11(15)16)6-14-10(9)7-1-3-13-4-2-7/h1-6H,(H,15,16)

InChI Key

KFARCXAAVDDOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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